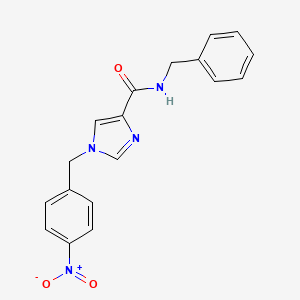![molecular formula C18H10Cl2FN3S B2657294 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole CAS No. 956206-48-7](/img/structure/B2657294.png)
2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrazole ring, a thiazole ring, and phenyl rings .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The thiazole ring could be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of an α-halo ketone, an amine, and a thioamide .Molecular Structure Analysis
The molecule contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom. The molecule also contains phenyl rings, which are six-membered carbon rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the pyrazole and thiazole rings might undergo electrophilic substitution reactions. The phenyl rings might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole and thiazole rings might make the compound somewhat soluble in polar solvents. The compound might also exhibit strong absorption in the UV-visible region due to the presence of the conjugated system .Aplicaciones Científicas De Investigación
Optoelectronic Materials
Quinazolines and pyrimidines, which share structural similarities with 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole, have been extensively researched for their applications in optoelectronic materials. These compounds, including pyrazoline derivatives, are incorporated into π-extended conjugated systems to create novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. The synthesis of polysubstituted fluorescent quinazolines from polyhalogen derivatives demonstrates the potential for developing electroluminescent materials and colorimetric pH sensors. Iridium complexes based on similar derivatives have shown high efficiency as phosphorescent materials for organic light-emitting diodes (OLEDs), highlighting the versatility of these compounds in optoelectronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Heterocyclic Synthesis
The pyrazole moiety, integral to 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole, is a key pharmacophore in medicinal chemistry due to its presence in many biologically active compounds. Pyrazoles serve as important synthons in organic synthesis, contributing to a wide range of biological activities. The synthesis of heterocyclic appended pyrazoles has been achieved under various conditions, demonstrating the compound's utility in extending the categories of heterocyclic systems. This flexibility in synthesis underscores the compound's significance in developing new biological agents through modifications and derivatizations (Dar & Shamsuzzaman, 2015).
Therapeutic Potential
Research into pyrazole derivatives, structurally related to 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole, has unveiled a plethora of pharmacological activities. These compounds have been explored for their potential as anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticancer, anticonvulsant, hypoglycemic, and anti-diabetic agents. The therapeutic versatility of pyrazole derivatives is significant, with ongoing research aimed at optimizing their efficacy and reducing side effects. This highlights the broader potential of compounds structurally similar to 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole in medicinal chemistry and drug development (Ganguly & Jacob, 2017).
Propiedades
IUPAC Name |
2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2FN3S/c19-12-3-6-14(15(20)9-12)17-7-8-22-24(17)18-23-16(10-25-18)11-1-4-13(21)5-2-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXXEDAMOJZTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methoxyphenyl)-7-[(3-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2657213.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)acrylamide](/img/structure/B2657222.png)

![5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2657226.png)
![2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B2657227.png)
![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![9-(4-ethylphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2657230.png)
![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)


